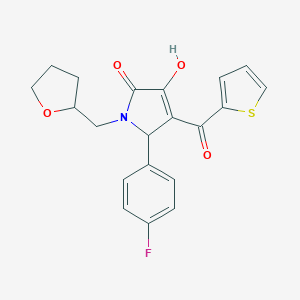
5-(4-fluorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as THF-FP, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of pyrrolidinone derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of THF-FP is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of oxidative stress and inflammation. It has also been shown to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
THF-FP has been shown to have various biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of various signaling pathways. It has also been shown to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using THF-FP in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for further research. However, one limitation of using THF-FP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving THF-FP. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a treatment for various neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of THF-FP and its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease.
Métodos De Síntesis
The synthesis of THF-FP involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with tetrahydrofuran, followed by the addition of thienylacetic acid and then the cyclization of the resulting intermediate. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
THF-FP has been studied extensively for its potential as a therapeutic agent in various scientific research studies. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C20H18FNO4S |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H18FNO4S/c21-13-7-5-12(6-8-13)17-16(18(23)15-4-2-10-27-15)19(24)20(25)22(17)11-14-3-1-9-26-14/h2,4-8,10,14,17,24H,1,3,9,11H2 |
Clave InChI |
DRTFUKZFEVUWTL-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
SMILES canónico |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



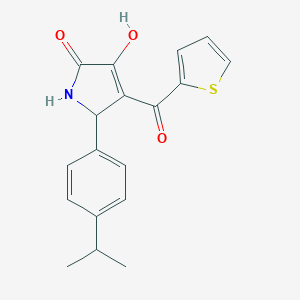
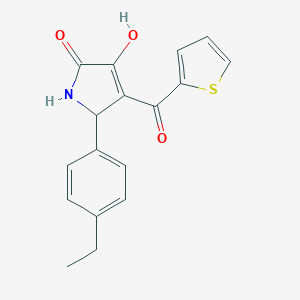


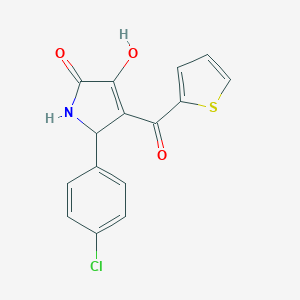

![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)
![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)
![5-(4-bromophenyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282342.png)
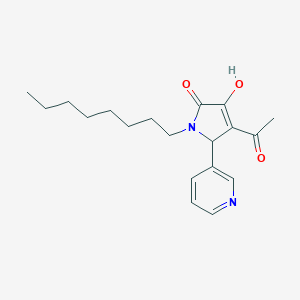
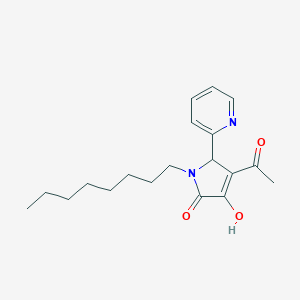
![[3-acetyl-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282351.png)
![[3-acetyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282352.png)